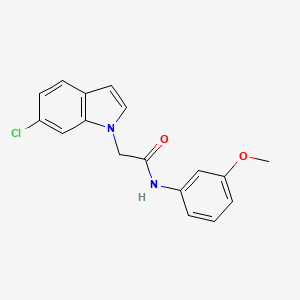![molecular formula C24H29NO5 B11145516 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B11145516.png)
2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, a benzo[c]pyrano[2,3-h]chromen core, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[c]pyrano[2,3-h]chromen core, followed by the introduction of the pyrrolidine ring and other functional groups. Key steps include:
Formation of the benzo[c]pyrano[2,3-h]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, reduction, or oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of benzo[c]pyrano[2,3-h]chromen and pyrrolidine-containing molecules. Examples include:
Benzo[c]pyrano[2,3-h]chromen derivatives: These compounds share the core structure but differ in their functional groups.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
The uniqueness of 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one lies in its specific combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C24H29NO5/c1-24(2)10-9-17-18(30-24)13-19(28-14-20(26)25-11-5-6-12-25)21-15-7-3-4-8-16(15)23(27)29-22(17)21/h13H,3-12,14H2,1-2H3 |
InChIキー |
WZQFJOCPGOOFNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCCC4)C5=C(CCCC5)C(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(5-methoxy-1H-indol-1-yl)-1-propanone](/img/structure/B11145437.png)
![Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11145450.png)
![1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11145453.png)

![7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11145458.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145463.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145475.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145479.png)
![2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11145487.png)
![[(5Z)-5-{[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11145489.png)
![7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11145497.png)
![2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11145501.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11145504.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11145509.png)
